2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile
Description
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile is a complex heterocyclic compound that combines the structural features of triazole, quinazoline, and thioacetonitrile.
Properties
IUPAC Name |
2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O2S/c18-9-10-26-17-19-14-4-2-1-3-13(14)16-20-15(21-22(16)17)11-5-7-12(8-6-11)23(24)25/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXWSDDBEPSYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and solvents such as acetic acid or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl or triazoloquinazoline moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 380.4 g/mol. The compound features a triazoloquinazoline core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to the triazoloquinazoline class. For instance, derivatives of triazoloquinazolines have shown significant cytotoxicity against various cancer cell lines. A study indicated that specific substitutions on the quinazoline ring can enhance binding affinity to DNA, making these compounds effective Topoisomerase II inhibitors with IC50 values ranging from 2.44 to 9.43 μM .
Antioxidant Properties
Research has demonstrated that quinazolinone derivatives exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of hydroxyl groups in specific positions on the phenyl ring has been correlated with increased antioxidant activity . This suggests that modifications to the base structure can lead to compounds with enhanced therapeutic profiles.
Antimicrobial Activity
Compounds derived from quinazolines and triazoles have been tested for their antimicrobial efficacy. Studies indicate that certain derivatives possess significant activity against various microbial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals .
Photophysical Properties
The incorporation of nitrophenyl groups into quinazoline frameworks can modify their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune these properties through structural modifications offers a pathway for developing advanced materials with tailored functionalities.
Drug Delivery Systems
The unique chemical structure of 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile suggests potential applications in drug delivery systems. Its ability to form complexes with various biomolecules may enhance the bioavailability and targeted delivery of therapeutic agents.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A recent study evaluated various triazoloquinazoline derivatives for their cytotoxic effects on cancer cells. The findings indicated that modifications at the nitrogen positions significantly influenced their activity, highlighting the importance of structural diversity in drug design .
- Antioxidant Activity Assessment : Another study focused on assessing the antioxidant capabilities of quinazoline derivatives using multiple assays (ABTS, TEAC). Results showed that compounds with specific substituents exhibited superior antioxidant properties compared to standard antioxidants .
- Antimicrobial Testing : A series of synthesized quinazoline derivatives were tested against common pathogens. The results indicated a promising antibacterial effect, particularly for compounds modified with electron-withdrawing groups .
Mechanism of Action
The mechanism of action of 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[1,5-a]quinazoline: Exhibits antihypertensive and anticonvulsant properties.
Uniqueness
2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile is unique due to its combination of triazole, quinazoline, and thioacetonitrile moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
The compound 2-[[2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile represents a unique class of heterocyclic compounds that integrates structural features of triazoles and quinazolines. Its potential biological activities are of significant interest in medicinal chemistry due to its implications in cancer therapy and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.36 g/mol. The structure includes a nitrophenyl group, which is known for its electron-withdrawing properties, potentially enhancing the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Intercalation : The triazoloquinazoline moiety may allow the compound to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, leading to altered cell proliferation and apoptosis.
- Adenosine Receptor Antagonism : Similar compounds have shown potential as antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of related triazoloquinazoline derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines . This suggests that modifications in the structure can enhance biological activity.
Case Studies
- Study on Anticancer Activity :
-
Adenosine Receptor Antagonism :
- Research has identified derivatives of triazoloquinazolines as potent adenosine receptor antagonists, with some showing Ki values as low as 1.16 nM for human A3 receptors. This highlights the potential therapeutic applications in conditions like cancer and inflammation where adenosine signaling plays a critical role .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Compound 16 | 2.44 | HCT-116 | DNA Intercalation |
| Compound 17 | 6.29 | HepG2 | Enzyme Inhibition |
| Compound 18 | 9.43 | HCT-116 | Adenosine Receptor Antagonism |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of triazole precursors with substituted aldehydes or ketones under reflux conditions. For example, describes a general method using ethanol as a solvent, glacial acetic acid as a catalyst, and reflux for 4 hours. Optimization can be achieved via statistical design of experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst concentration . Below is a comparative table of reaction conditions from analogous triazoloquinazoline syntheses:
| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Amino-1,2,4-triazole | Ethanol | Glacial AcOH | 80 | 60–75 | |
| Substituted benzaldehyde | DMF | Piperidine | 120 | 45–55 |
Key Takeaway : Ethanol with acetic acid provides moderate yields, while polar aprotic solvents (e.g., DMF) may require higher temperatures but risk side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). and highlight triazoloquinazolines' activity against viral proteases and tumor cells. Standard protocols include:
- Dose-response curves : Test concentrations from 1 nM to 100 μM.
- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases).
Advanced Research Questions
Q. How can computational methods accelerate reaction design for novel derivatives?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) and reaction path search algorithms to predict feasible synthetic routes. details ICReDD’s approach, where computational screening identifies optimal intermediates (e.g., nitrophenyl-triazole transition states) and reaction conditions (e.g., solvent dielectric effects). Tools like Gaussian or ORCA can model activation energies, while machine learning prioritizes experimental conditions .
Q. How to resolve contradictions in spectroscopic or bioactivity data?
- Methodological Answer : Apply multi-technique validation :
- Contradictory NMR peaks : Use -DEPT or 2D-COSY to distinguish overlapping signals.
- Bioactivity variability : Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). emphasizes DoE to isolate variables (e.g., pH, incubation time) causing discrepancies .
Q. What strategies elucidate the reaction mechanism of sulfanyl-acetonitrile incorporation?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using TEMPO radicals). For example, suggests that the sulfanyl group’s nucleophilicity drives SN2-like substitution. Monitor reactions via in-situ IR or HPLC to detect transient intermediates .
Q. How to address challenges in scaling up synthesis while maintaining yield?
Q. How to establish structure-activity relationships (SAR) for pharmacological optimization?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing groups on the nitrophenyl ring) and correlate with bioassay data. provides SAR data for triazoloquinazolines, showing that 4-fluorophenyl analogs exhibit enhanced kinase inhibition. Use 3D-QSAR models (e.g., CoMFA) to predict activity cliffs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
